Maléate de carbinoxamine
Vue d'ensemble
Description
- Les symptômes qu'il peut soulager comprennent les éruptions cutanées, les yeux larmoyants, les démangeaisons des yeux/du nez/de la gorge/de la peau, la toux, le nez qui coule et les éternuements.
- Le composé agit en bloquant l'histamine, une substance naturelle produite lors des réactions allergiques, et inhibe également l'acétylcholine, ce qui contribue à réduire les fluides corporels et à soulager les symptômes tels que les yeux larmoyants et le nez qui coule.
Maléate de Carbinoxamine: est un antihistaminique et un anticholinergique. Il est couramment utilisé pour soulager les symptômes associés aux allergies, au rhume des foins et au rhume.
Applications De Recherche Scientifique
Chemistry: Carbinoxamine’s chemical properties make it useful for studying antihistamine mechanisms and developing related compounds.
Biology: Researchers explore its effects on histamine receptors and cholinergic pathways.
Medicine: Carbinoxamine is used clinically to manage allergy symptoms.
Industry: Its applications extend to pharmaceuticals and related fields.
Mécanisme D'action
Target of Action
Carbinoxamine maleate is a first-generation antihistamine . Its primary target is the histamine H1 receptor . Histamine H1 receptors are found in various tissues in the body, including the smooth muscles, endothelial cells, heart, and central nervous system . They play a crucial role in allergic reactions, causing symptoms such as inflammation, bronchoconstriction, and increased vascular permeability .
Mode of Action
Carbinoxamine maleate competes with free histamine for binding at H1-receptor sites . This antagonizes the effects of histamine on H1-receptors, leading to a reduction of the negative symptoms brought on by histamine H1-receptor binding .
Biochemical Pathways
This can lead to a reduction in the release of other inflammatory mediators and a decrease in the allergic response .
Pharmacokinetics
Carbinoxamine maleate is well absorbed from the gastrointestinal tract . The dosage is individualized according to the patient’s response and tolerance . It is administered orally as tablets or oral solution on an empty stomach with water . The elimination half-life of carbinoxamine is reported to be between 10 to 20 hours .
Result of Action
The molecular and cellular effects of carbinoxamine maleate’s action result in symptomatic relief of allergic conditions such as seasonal and perennial allergic rhinitis, vasomotor rhinitis, allergic conjunctivitis, and mild allergic skin manifestations of urticaria and angioedema . By blocking the action of histamine, carbinoxamine maleate can reduce inflammation and other symptoms associated with these conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of carbinoxamine maleate. For instance, the presence of other medications can affect its absorption, distribution, metabolism, and excretion . Additionally, individual factors such as age, health status, and genetic factors can also influence the drug’s effectiveness and potential side effects . Therefore, it’s important to consider these factors when prescribing and administering carbinoxamine maleate.
Analyse Biochimique
Biochemical Properties
Carbinoxamine maleate competes with free histamine for binding at histamine H1-receptor sites . This antagonizes the effects of histamine on H1-receptors, leading to a reduction of the negative symptoms brought on by histamine H1-receptor binding .
Cellular Effects
Carbinoxamine maleate has a significant impact on various types of cells and cellular processes. It influences cell function by competing with free histamine for binding at H1-receptor sites . This antagonism of histamine’s effects leads to a reduction in the negative symptoms brought on by histamine H1-receptor binding .
Molecular Mechanism
The molecular mechanism of action of Carbinoxamine maleate involves its competition with free histamine for binding at H1-receptor sites . This antagonizes the effects of histamine on H1-receptors, leading to a reduction of the negative symptoms brought on by histamine H1-receptor binding .
Metabolic Pathways
Carbinoxamine maleate is well absorbed from the gastrointestinal tract and is extensively metabolized by the liver
Méthodes De Préparation
Voies de synthèse: La carbinoxamine peut être synthétisée par diverses voies, notamment des réactions chimiques impliquant des matières premières.
Production industrielle: Bien que les méthodes industrielles spécifiques ne soient pas largement documentées, les sociétés pharmaceutiques produisent généralement le maléate de carbinoxamine en utilisant des protocoles de synthèse établis.
Analyse Des Réactions Chimiques
Réactions: La carbinoxamine subit des réactions typiques des antihistaminiques, notamment l'oxydation, la réduction et la substitution.
Réactifs et conditions courants: Les réactifs et les conditions spécifiques dépendent de la réaction souhaitée. Par exemple
Produits principaux: Ces réactions donnent des formes modifiées de carbinoxamine, qui peuvent avoir des propriétés pharmacologiques modifiées.
Applications de la recherche scientifique
Chimie: Les propriétés chimiques de la carbinoxamine la rendent utile pour l'étude des mécanismes antihistaminiques et le développement de composés apparentés.
Biologie: Les chercheurs explorent ses effets sur les récepteurs de l'histamine et les voies cholinergiques.
Médecine: La carbinoxamine est utilisée en clinique pour gérer les symptômes d'allergie.
Industrie: Ses applications s'étendent aux produits pharmaceutiques et aux domaines connexes.
Mécanisme d'action
Cibles: La carbinoxamine cible principalement les récepteurs H1 de l'histamine et les récepteurs de l'acétylcholine.
Voies: En bloquant ces récepteurs, elle réduit les réponses allergiques et contribue à soulager les symptômes.
Comparaison Avec Des Composés Similaires
Unicité: La carbinoxamine se distingue par ses propriétés antihistaminiques et anticholinergiques doubles.
Composés similaires: D'autres antihistaminiques comme la cétirizine, la loratadine et la diphénhydramine partagent certaines similitudes mais ne possèdent pas le même double mécanisme.
Activité Biologique
Carbinoxamine maleate is a first-generation antihistamine that exhibits significant biological activity primarily through its antagonistic effects on histamine receptors. This compound has been utilized in various therapeutic contexts, most notably for the treatment of allergic reactions and respiratory conditions. The following sections delve into its mechanisms of action, pharmacological properties, clinical applications, and relevant research findings.
Carbinoxamine functions as an H1 receptor antagonist , competing with histamine for binding at HA-receptor sites. This action inhibits the physiological effects mediated by histamine, such as vasodilation, increased vascular permeability, and bronchoconstriction. The compound also possesses anticholinergic properties, which contribute to its sedative effects and utility in treating conditions like nausea and vomiting .
Key Mechanisms:
- H1 Receptor Antagonism : Reduces allergic symptoms by blocking histamine's action.
- Anticholinergic Activity : Provides additional benefits in treating motion sickness and extrapyramidal symptoms associated with certain medications .
Pharmacokinetics
The pharmacokinetic profile of carbinoxamine maleate is characterized by a half-life ranging from 10 to 20 hours , allowing for sustained therapeutic effects. However, detailed data on its absorption, distribution, metabolism, and elimination are not extensively documented .
Clinical Applications
Carbinoxamine maleate is indicated for several conditions:
- Allergic Rhinitis : Effective in treating seasonal and perennial allergic rhinitis.
- Allergic Conjunctivitis : Alleviates symptoms associated with allergic reactions affecting the eyes.
- Dermatological Conditions : Used for uncomplicated allergic skin manifestations such as urticaria and angioedema.
- Motion Sickness : Provides relief from nausea and vomiting due to motion sickness .
Adverse Effects
Despite its therapeutic benefits, carbinoxamine maleate is associated with several adverse effects primarily due to its anticholinergic properties. Common side effects include:
- Sedation
- Dry mouth
- Dizziness
- Constipation
Serious adverse events have been reported, particularly in pediatric populations, leading to regulatory scrutiny regarding its use in children under two years old .
Research Findings
Recent studies have highlighted the potential of carbinoxamine maleate beyond traditional antihistaminic applications:
-
Antiviral Activity : Research indicates that carbinoxamine exhibits antiviral properties against various strains of influenza A and B viruses. In vitro studies demonstrated that it can inhibit viral entry into host cells, suggesting a novel application in antiviral therapy .
Virus Strain IC50 (μM) A/Shanghai/4664T/2013 (H7N9) 3.56 A/Shanghai/37T/2009 (H1N1) 11.84 A/Puerto Rico/8/1934 (H1N1) TBD B/Shanghai/2017 (BY) TBD - Safety Profile : A review of postmarketing data revealed serious safety concerns in pediatric cases, including deaths linked to misuse or overdose . This has prompted regulatory bodies to issue warnings against its use in very young children.
- Pharmacovigilance Studies : Observational studies have been conducted to assess the safety and efficacy of carbinoxamine maleate in pediatric populations, emphasizing the need for careful monitoring due to potential adverse reactions .
Case Studies
Several case reports illustrate the clinical implications of carbinoxamine maleate usage:
- Case 1 : A 10-year-old female developed toxic epidermal necrolysis after receiving a combination therapy that included carbinoxamine, highlighting the risk of severe cutaneous reactions .
- Case 2 : An infant experienced lethargy and unresponsiveness following administration of carbinoxamine-containing medication for upper respiratory symptoms, underscoring the dangers associated with off-label use in young children .
Propriétés
IUPAC Name |
(Z)-but-2-enedioic acid;2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O.C4H4O4/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-10,16H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNWHCVWDRNXAZ-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
486-16-8 (Parent) | |
Record name | Carbinoxamine maleate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003505382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0047828 | |
Record name | Carbinoxamine maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3505-38-2 | |
Record name | Carbinoxamine maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3505-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbinoxamine maleate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003505382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CARBINOXAMINE MALEATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756670 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | CARBINOXAMINE MALEATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62362 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanamine, 2-[(4-chlorophenyl)-2-pyridinylmethoxy]-N,N-dimethyl-, (2Z)-2-butenedioate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbinoxamine maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbinoxamine hydrogen maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.454 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBINOXAMINE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02O55696WH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.